molecular formula C8H4ClF5 B14868446 4-Chloro-2-(difluoromethyl)benzotrifluoride CAS No. 320-85-4

4-Chloro-2-(difluoromethyl)benzotrifluoride

Cat. No.: B14868446
CAS No.: 320-85-4
M. Wt: 230.56 g/mol
InChI Key: LPHZJJOPSKCPBQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)benzotrifluoride is a fluorinated aromatic compound featuring a benzotrifluoride core (a benzene ring substituted with a trifluoromethyl group). The molecule is further functionalized with a chlorine atom at the para position (C4) and a difluoromethyl group (-CF₂H) at the ortho position (C2). This combination of electron-withdrawing substituents enhances its stability and modulates its physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science .

The chlorine atom contributes to steric and electronic effects, influencing reactivity and binding interactions .

Properties

CAS No.

320-85-4

Molecular Formula

C8H4ClF5

Molecular Weight

230.56 g/mol

IUPAC Name

4-chloro-2-(difluoromethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4ClF5/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H

InChI Key

LPHZJJOPSKCPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-chlorobenzotrifluoride with difluoromethylating agents under specific conditions

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-(difluoromethyl)benzotrifluoride may involve large-scale chemical reactions using specialized equipment. The process typically includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)benzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)benzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)benzotrifluoride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and chlorine atom can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly alter key properties such as lipophilicity (log k), solubility, and reactivity. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight log k (HPLC) Key Applications
4-Chloro-2-(difluoromethyl)benzotrifluoride -Cl (C4), -CF₂H (C2), -CF₃ (C1) 232.55 g/mol 3.2 (estimated) Pharmaceutical intermediates
4-Chloro-2-fluorobenzotrifluoride -Cl (C4), -F (C2), -CF₃ (C1) 216.56 g/mol 2.8 Agrochemical synthesis
4-Chloro-3-hydroxybenzotrifluoride -Cl (C4), -OH (C3), -CF₃ (C1) 214.57 g/mol 1.5 Polymer additives
5-Amino-2-chlorobenzotrifluoride -Cl (C2), -NH₂ (C5), -CF₃ (C1) 215.60 g/mol 1.1 Dye and pigment synthesis

Key Observations :

  • Lipophilicity: The difluoromethyl group (-CF₂H) in the target compound increases log k compared to the monofluoro analog (-F), likely due to enhanced hydrophobic interactions .
  • Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups in analogs reduce lipophilicity but improve aqueous solubility .

Biological Activity

4-Chloro-2-(difluoromethyl)benzotrifluoride is an aromatic compound characterized by the presence of both chlorinated and difluorinated functionalities on a benzene ring. Its unique electronic and steric properties arise from the multiple fluorine atoms, making it an interesting subject for biological activity studies. This article delves into its biological activity, including toxicity, carcinogenic potential, and interaction with biological systems.

  • Molecular Formula : C8H5ClF2
  • Structure : Contains a chlorinated benzene ring with trifluoromethyl and difluoromethyl groups.
  • Applications : Primarily utilized in organic synthesis, agrochemicals, and pharmaceuticals.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its toxicity and potential carcinogenic effects. The following sections summarize key findings from research.

Toxicological Studies

  • Inhalation Studies :
    • A two-year inhalation study indicated significant increases in tumor incidence in female rats exposed to high concentrations (1000 ppm) of related compounds like p-chloro-α,α,α-trifluorotoluene (PCBTF). Notable findings included:
      • Increased incidence of adrenal medulla tumors.
      • Dose-dependent liver lesions including hepatocyte necrosis and hyperplasia .
  • Short-term Assays :
    • Various assays have demonstrated that structurally similar compounds exhibit mutagenic properties. For instance, 4-chloromethylbiphenyl was tested in several assays (Salmonella/microsome, DNA repair) showing varying degrees of biological activity without requiring metabolic activation .

Case Studies

  • A notable case study investigated the immunotoxicity of related chlorinated compounds. Results indicated that exposure led to a dose-dependent increase in lymphocyte proliferation, highlighting potential sensitization effects .

Interaction with Biological Targets

Research has focused on the reactivity of this compound with biological targets. The compound's lipophilicity enhances its penetration into biological membranes, which may influence its biological effects.

Summary of Biological Interactions

Interaction TypeObservations
Carcinogenicity Increased tumor incidence in animal studies at high doses.
Immunotoxicity Dose-dependent lymphocyte proliferation observed in sensitization assays.
Mutagenicity Positive responses in bacterial mutation assays for structurally similar compounds.

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